

Application Notes and Protocols: HVOF Thermal Spray Process for Tungsten Carbide Coatings

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Compound of Interest

Compound Name: Tungsten carbide

Cat. No.: B1195092

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

The High-Velocity Oxygen Fuel (HVOF) thermal spray process is a state-of-the-art technique for depositing dense, high-performance coatings.[1][2] Among the various coating materials available, **tungsten carbide** (WC) composites are extensively used due to their exceptional hardness, wear resistance, and corrosion protection properties.[3][4][5] This document provides detailed application notes and experimental protocols for the deposition of **tungsten carbide** coatings using the HVOF process, intended to guide researchers and scientists in their materials science and engineering endeavors. The process involves combusting a fuel (such as kerosene or hydrogen) with oxygen in a chamber to generate a high-pressure, high-temperature gas stream.[6][7][8] Powdered **tungsten carbide** material is injected into this supersonic stream, which accelerates the particles towards a prepared substrate.[7][9] Upon impact, the semi-molten particles flatten and solidify, creating a dense and strongly adhered coating.[9]

Key Properties of HVOF Tungsten Carbide Coatings

HVOF-sprayed **tungsten carbide** coatings exhibit a range of superior properties that make them suitable for demanding applications across various industries, including aerospace, automotive, and oil & gas.[3][4][6][10]

- **Exceptional Hardness and Wear Resistance:** **Tungsten carbide** coatings are renowned for their high hardness, significantly outperforming materials like steel and chrome plating in abrasive environments.[3] This makes them ideal for components subjected to severe wear and erosion.[5][6]
- **High Bond Strength:** The high kinetic energy of the particles upon impact results in a strong mechanical bond with the substrate, often exceeding 10,000 psi.[3][7] This ensures the coating remains intact even under significant mechanical stress.
- **Low Porosity:** The HVOF process produces very dense coatings with porosity levels typically below 0.5%. [3][9] This low porosity is crucial for preventing the infiltration of corrosive agents, thereby enhancing the coating's protective capabilities.
- **Superior Corrosion Resistance:** The choice of a metallic binder, such as cobalt (Co), nickel (Ni), or cobalt-chromium (Co-Cr), allows for tailoring the coating's resistance to specific corrosive environments.[3][8][10]
- **Customizable Thickness and Finish:** Coatings can be applied in a range of thicknesses, from a few microns to several millimeters, and can be finished to achieve various surface roughness levels, from as-sprayed to a mirror-like polish.[3]

Data Presentation: Quantitative Properties of Tungsten Carbide Coatings

The properties of HVOF **tungsten carbide** coatings can be influenced by the specific powder composition and spray parameters. The following tables summarize typical quantitative data for common WC-based coatings.

Table 1: Mechanical Properties of Common HVOF **Tungsten Carbide** Coatings

Coating Composition	Hardness (HV)	Bond Strength (psi)	Porosity (%)
WC-12Co	1100 - 1400	> 12,000[11]	< 1.0
WC-17Co	950 - 1200	> 10,000	< 1.5
WC-10Co-4Cr	1000 - 1350[12]	> 10,000	< 0.5[3][9]
WC-20Cr3C2-7Ni	971 - 1113	> 9,000	< 2.0

Table 2: Tribological and Physical Properties

Coating Composition	Wear Resistance	Coefficient of Friction (COF)	Max Operating Temp.
WC-12Co	Excellent	0.4 - 0.6	~510°C[13]
WC-17Co	Very Good	0.5 - 0.7	~500°C
WC-10Co-4Cr	Excellent	0.4 - 0.6	~700°C[12]
WC-20Cr3C2-7Ni	Very Good	0.5 - 0.7	~800°C

Experimental Protocols

This section outlines the detailed methodologies for key experiments related to the HVOF tungsten carbide coating process.

3.1. Protocol for Substrate Preparation

Proper substrate preparation is critical to ensure strong adhesion of the HVOF coating.[14]

- **Cleaning:** Thoroughly degrease the substrate surface using a suitable solvent (e.g., acetone, ethanol) to remove any oils, grease, or other contaminants.
- **Grit Blasting:** Roughen the surface using grit blasting.
 - **Abrasive:** Aluminum oxide (Al_2O_3) or silicon carbide (SiC) grit of a specified size (e.g., 24-36 mesh).

- Pressure: 40-60 psi.
- Angle: Blast at an angle of 60-90 degrees to the surface.
- Distance: Maintain a standoff distance of 6-8 inches.
- Objective: Achieve a surface roughness (Ra) of 3-5 μm to enhance mechanical anchoring of the coating.
- Final Cleaning: After grit blasting, use clean, dry compressed air to remove any residual grit and dust. Avoid touching the prepared surface with bare hands.

3.2. Protocol for HVOF Spraying of WC-12Co Coating

The following parameters are a general guideline and may need to be optimized based on the specific HVOF equipment and desired coating characteristics.[\[15\]](#)

- Powder Specification: Use agglomerated and sintered WC-12Co powder with a particle size distribution of -45 +15 μm .
- HVOF System Parameters:
 - Fuel: Kerosene
 - Fuel Flow Rate: 24-28 liters/hour
 - Oxygen Flow Rate: 850-950 liters/minute
 - Carrier Gas: Nitrogen or Argon
 - Carrier Gas Flow Rate: 18-22 liters/minute
 - Powder Feed Rate: 30-40 g/minute [\[15\]](#)
 - Spray Distance: 200-250 mm[\[14\]](#)[\[15\]](#)
- Deposition Procedure:
 - Mount the prepared substrate in the spray booth.

- Program the robotic gun manipulator for the desired traverse speed and pattern to ensure uniform coating thickness.
- Initiate the HVOF gun and allow the flame to stabilize.
- Start the powder feeder to commence the coating process.
- Apply cooling air jets to the substrate during spraying to maintain a surface temperature below 150°C, minimizing thermal distortion and residual stresses.[\[1\]](#)
- Continue spraying until the desired coating thickness is achieved (e.g., 250-300 μm).

3.3. Protocol for Post-Coating Treatment

Post-treatment can be employed to achieve specific surface finishes and dimensional tolerances.[\[14\]](#)

- Grinding:
 - Wheel: Use diamond grinding wheels. For rough grinding, a 150-grit wheel is suitable, followed by a 400-grit wheel for finishing.[\[11\]](#)
 - Coolant: Flood the grinding area with a coolant (e.g., water with 2% soluble oil) to prevent overheating and thermal damage to the coating.[\[11\]](#)
- Lapping and Polishing:
 - For a mirror-like finish, use progressively finer diamond abrasives (e.g., 15 μm , 6 μm , 1 μm) on a lapping machine.
 - Final polishing can be done with a colloidal silica suspension.

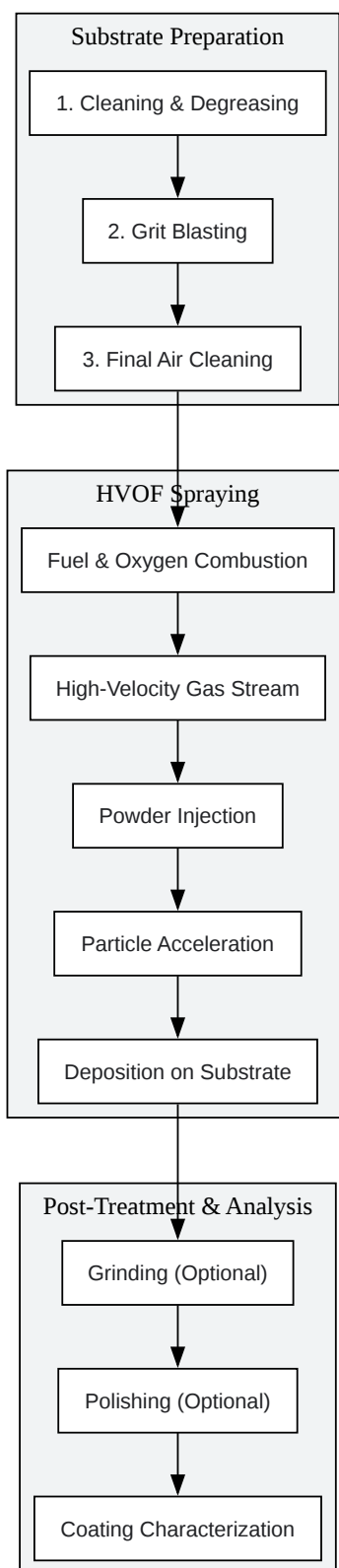
3.4. Protocol for Coating Characterization

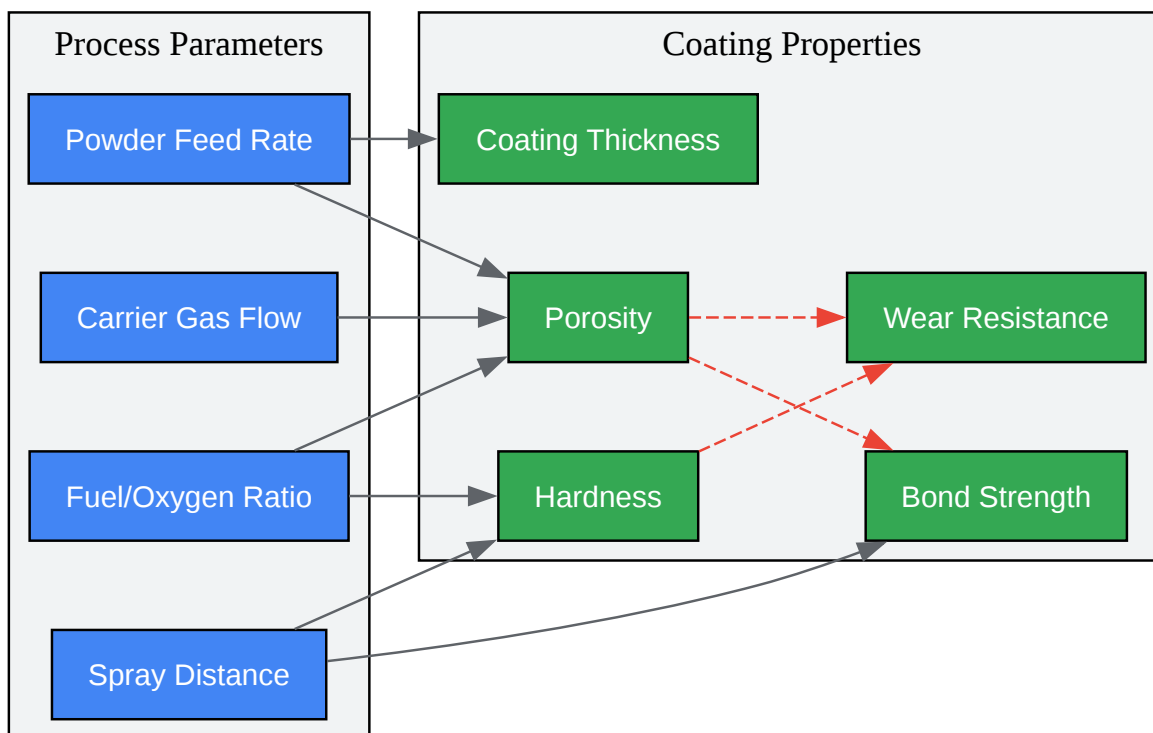
- Microstructural Analysis:
 - Prepare a cross-section of the coated sample by cutting, mounting, and polishing.

- Examine the microstructure using Scanning Electron Microscopy (SEM) to assess coating thickness, porosity, and the presence of any defects.
- Use Energy Dispersive X-ray Spectroscopy (EDS) to analyze the elemental composition of the coating.
- Microhardness Testing:
 - Perform Vickers microhardness tests (e.g., using a 300g load) on the polished cross-section of the coating according to ASTM E384 standard. Take multiple indentations to obtain an average value.
- Adhesion Testing:
 - Evaluate the bond strength of the coating using the ASTM C633 "Standard Test Method for Adhesion or Cohesion Strength of Thermal Spray Coatings."

Visualizations

HVOF Process Workflow





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